N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxyphenylpropyl group, and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the hydroxyphenylpropyl and methylphenyl groups. Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Halogenation and other substitution reactions can be performed using reagents like methanesulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of alcohols or other reduced compounds.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: May be used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of metabolic pathways, and changes in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with different functional groups.
N-(3-hydroxy-3-phenylpropyl)-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with different substituents.
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-10-16(11-9-15)18-14-19(23-22-18)21(26)24(2)13-12-20(25)17-6-4-3-5-7-17/h3-11,14,20,25H,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNCKESTYYGXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N(C)CCC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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